(S)-1-N-Boc-2-Methylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including the protection of amino groups, cyclization processes, and the modification of functional groups. For instance, the preparation of 1-Methyl-3-Phenylpiperazine, a compound similar to (S)-1-N-Boc-2-Methylpiperazine, showcases the complexity of synthesizing substituted piperazines. It involves starting materials such as ethyl α-Bromophenylacetate and ethylenediamine, followed by protection and deprotection steps, highlighting the intricacies involved in the synthesis of such molecules (Yan Zhao-huaa, 2012).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be studied using various spectroscopic techniques. The NBO, HOMO, and LUMO analysis, along with vibrational spectra (FTIR and FT Raman), provide insights into the electron density distribution, electronic properties, and molecular orbitals of such compounds. This analysis helps in understanding the electronic structure and reactivity of (S)-1-N-Boc-2-Methylpiperazine and similar molecules (G. Mahalakshmi & V. Balachandran, 2015).
Chemical Reactions and Properties
The chemical properties of (S)-1-N-Boc-2-Methylpiperazine are influenced by its functional groups and molecular structure. For example, the presence of the Boc group (tert-butoxycarbonyl) makes it a candidate for reactions involving amine protection and deprotection, which is crucial in peptide synthesis. Furthermore, compounds like 1,4-disulfopiperazine-1,4-diium chloride have been shown to catalyze the N-Boc protection of amines, demonstrating the versatility of piperazine derivatives in chemical reactions (Tahereh Ghauri Koodehi, F. Shirini, & O. Goli-Jolodar, 2017).
Physical Properties Analysis
The physical properties of (S)-1-N-Boc-2-Methylpiperazine, such as melting point, solubility, and crystalline structure, are key to its application in various fields. The crystal structures and hydrogen-bonding patterns of related compounds, as explored through X-ray diffraction and spectroscopy, provide valuable information on the stability and intermolecular interactions of these molecules (M. Essid et al., 2020).
Chemical Properties Analysis
The chemical properties of (S)-1-N-Boc-2-Methylpiperazine, including reactivity, chemical stability, and interaction with other molecules, are essential for its application in synthesis and material science. Studies on related piperazine compounds show a wide range of reactions, including catalysis, protection/deprotection of functional groups, and formation of complex structures, reflecting the chemical versatility of these molecules (Sofian Gatfaoui et al., 2017).
Scientific Research Applications
It is used as a chiral solvating agent for determining the enantiomer composition of racemic β-amino acid derivatives (Črt Malavašič et al., 2008).
It is involved in the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor of imatinib, with yields of 95-99% (E. Koroleva et al., 2012).
The compound can form diverse 3D net supramolecular architectures when crystallized with aromatic acids, which is crucial for understanding crystallization mechanisms (Yang Yu et al., 2015).
It significantly catalyzes the N-Boc protection of amines, offering advantages like chemoselectivity, short reaction times, suitable yields, and reusability (Tahereh Ghauri Koodehi et al., 2017).
(S)-1-N-Boc-2-Methylpiperazine is a commonly used intermediate in the synthesis of medicinal drugs (P. M. Kushakova et al., 2004).
The synthesis of diastereomeric cyclo[Asp-N -Bn-Ser] diketopiperazines from this compound is used in scientific research, especially in studies related to peptides and proteins (M. Marchini et al., 2010).
Novel organic-inorganic hybrid materials, like 1-methylpiperazine-1,4-diium bis(nitrate), derived from this compound, exhibit antioxidant properties (Sofian Gatfaoui et al., 2017).
It is integral in the synthesis of 1,2,5(6)-trisubstituted benzimidazoles, which have potential biological activities and are used as drugs (S. Ozbey et al., 2001).
Safety And Hazards
Check resources like the Material Safety Data Sheet (MSDS) for information on its safety and potential hazards. This could include its toxicity, flammability, and precautions for handling and storage.
Future Directions
Look for review papers or editorials that discuss the current state of research on the compound and where it is headed. This could include potential applications, challenges to overcome, and unanswered questions in the field.
Remember to always critically evaluate the sources of your information and ensure they are reliable and reputable. I hope this helps guide your research! If you have any specific questions about these steps, feel free to ask.
properties
IUPAC Name |
tert-butyl (2S)-2-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRVIMZZZVHMP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435290 | |
Record name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-N-Boc-2-Methylpiperazine | |
CAS RN |
169447-70-5 | |
Record name | 1,1-Dimethylethyl (2S)-2-methyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169447-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2S)-2-methylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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